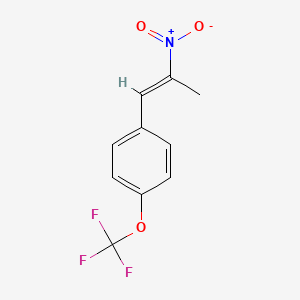
3-(3,5-二甲氧基苄基)环己酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol. This compound is also referred to as DMC and has been studied for its unique chemical properties and potential therapeutic effects.
科学研究应用
3-(3,5-Dimethoxybenzyl)cyclohexanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential therapeutic effects, particularly in the field of anesthetics and analgesics, due to its structural similarity to ketamine.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
准备方法
The synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
化学反应分析
3-(3,5-Dimethoxybenzyl)cyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.
作用机制
The mechanism of action of 3-(3,5-Dimethoxybenzyl)cyclohexanone involves its interaction with specific molecular targets and pathways . As a derivative of ketamine, it is believed to act on the N-methyl-D-aspartate (NMDA) receptors in the brain, leading to its dissociative anesthetic effects. The compound may also interact with other neurotransmitter systems, such as the dopamine and serotonin receptors, contributing to its overall pharmacological profile.
相似化合物的比较
3-(3,5-Dimethoxybenzyl)cyclohexanone can be compared with other similar compounds, such as ketamine, phencyclidine (PCP), and methoxetamine (MXE):
Ketamine: Both compounds share structural similarities and exhibit dissociative anesthetic properties. 3-(3,5-Dimethoxybenzyl)cyclohexanone may have a different potency and duration of action.
Phencyclidine (PCP): While PCP is also a dissociative anesthetic, it has a higher potential for abuse and adverse effects compared to 3-(3,5-Dimethoxybenzyl)cyclohexanone.
Methoxetamine (MXE): MXE is another arylcyclohexylamine derivative with dissociative properties. It is structurally similar to 3-(3,5-Dimethoxybenzyl)cyclohexanone but may differ in its pharmacological effects and safety profile.
属性
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-17-14-8-12(9-15(10-14)18-2)6-11-4-3-5-13(16)7-11/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYNVVLQMUBGMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2CCCC(=O)C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642360 |
Source


|
| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-03-0 |
Source


|
| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














